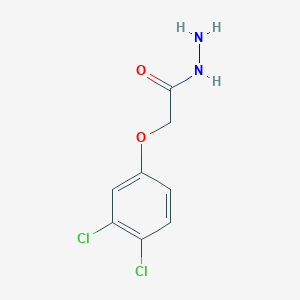

2-(3,4-Dichlorophenoxy)acetohydrazide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-(3,4-Dichlorophenoxy)acetohydrazide typically involves the reaction of 3,4-dichlorophenol with chloroacetic acid to form 2-(3,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield this compound . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

Análisis De Reacciones Químicas

2-(3,4-Dichlorophenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-(3,4-Dichlorophenoxy)acetohydrazide has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparación Con Compuestos Similares

2-(3,4-Dichlorophenoxy)acetohydrazide can be compared with other similar compounds such as:

2-(2,4-Dichlorophenoxy)acetohydrazide: Similar in structure but with different chlorine substitution patterns.

2-(3,4-Dichlorophenoxy)acetic acid: The precursor in the synthesis of this compound.

2-(3,4-Dichlorophenoxy)acetyl chloride: Another related compound used in synthetic chemistry.

The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research .

Actividad Biológica

2-(3,4-Dichlorophenoxy)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and herbicidal applications. This article presents a comprehensive review of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dichlorophenoxy group attached to an acetohydrazide moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) have shown cytotoxic effects on various cancer cell lines. In one study, synthesized thiosemicarbazides derived from this compound exhibited significant toxicity against MKN74 gastric cancer cells while sparing normal fibroblasts. The IC50 values indicated that the compounds selectively inhibited cancer cell proliferation without affecting healthy cells significantly .

Table 1: Cytotoxicity of Compounds Derived from this compound

| Compound | IC50 (MKN74 Cells) | IC50 (Normal Fibroblasts) |

|---|---|---|

| Compound 1 | 137.38 µM | 631.45 µM |

| Compound 2 | 143.54 µM | 756.85 µM |

The mechanism of action appears to involve interference with the cell cycle and induction of apoptosis. Analysis revealed that these compounds primarily affect the S-phase of the cell cycle, leading to DNA damage characterized by the formation of abasic sites and double-strand breaks .

Herbicidal Activity

In addition to anticancer properties, this compound exhibits herbicidal activity. Research indicates that derivatives have effective inhibitory action against various dicotyledon weeds. For example, one derivative demonstrated high efficacy at low dosages compared to traditional herbicides like 2,4-D .

Table 2: Herbicidal Efficacy of Compounds

| Compound | Dosage (g ai/ha) | Efficacy Against Dicotyledon Weeds (%) |

|---|---|---|

| Compound A | 187.5 | 100 |

| Compound B | 375 | 89 |

| 2,4-D | 375 | 52.4 |

Mechanistic Studies

The biological activity of this compound can be attributed to its ability to interact with cellular components such as DNA and mitochondrial membranes. Studies on mitochondrial function have shown that exposure to related compounds can disrupt membrane integrity and affect ATP production in isolated rat liver mitochondria .

Case Studies

- Cytotoxicity Testing : A series of experiments conducted on MKN74 cells demonstrated that treatment with synthesized derivatives resulted in significant apoptotic effects as measured by flow cytometry .

- Herbicidal Assessment : Field trials indicated that certain derivatives outperformed conventional herbicides in controlling weed growth under pre-emergence conditions .

Propiedades

IUPAC Name |

2-(3,4-dichlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNOLANCJVKMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404516 | |

| Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32022-41-6 | |

| Record name | 2-(3,4-Dichlorophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32022-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.